5-Methoxy-alpha-methyltryptamine

Catalog No.
S596932
CAS No.
1137-04-8
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-alpha-methyltryptamine

CAS Number

1137-04-8

Product Name

5-Methoxy-alpha-methyltryptamine

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)propan-2-amine

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3

InChI Key

OGNJZVNNKBZFRM-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N

Synonyms

5-methoxy-alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine dipicrate, 5-methoxy-alpha-methyltryptamine hydrochloride, 5-methoxy-alpha-methyltryptamine monohydrochloride, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (+)-isomer, 5-methoxy-alpha-methyltryptamine, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (-)-isomer, 5-methoxy-N-methyltryptamine, alpha,O-dimethylserotonin

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N

Pharmacological Effects:

5-MeO-AMT belongs to the class of tryptamine psychedelic drugs. Research suggests it interacts with the serotonin system in the brain, particularly the serotonin receptor 2A (5-HT2A) []. This interaction is believed to be responsible for its psychoactive effects, including hallucinations and altered mood states []. Studies in mice have shown that 5-MeO-AMT induces head-twitch responses, a behavioral indicator of 5-HT2A activation [].

Potential Therapeutic Applications:

While 5-MeO-AMT is not currently approved for any medical use, some preliminary research explores its potential therapeutic applications. These applications are primarily focused on its potential benefits for treating mental health conditions:

  • Depression: Limited research suggests that some psychedelic drugs, including psilocybin, may offer therapeutic benefits for treatment-resistant depression. Given the similar mechanism of action to psilocybin, researchers are exploring the potential of 5-MeO-AMT for similar applications, but further research is needed to determine its efficacy and safety.
  • Anxiety disorders: Similar to depression, some studies suggest that psilocybin may be helpful in treating anxiety disorders []. Early research is investigating the potential of 5-MeO-AMT for treating anxiety, but more research is needed to confirm its effectiveness and safety profile.

5-Methoxy-alpha-methyltryptamine, commonly known as 5-Methoxy-alpha-methyltryptamine or 5-MeO-alpha-methyltryptamine, is a synthetic compound belonging to the tryptamine family. It is characterized by its potent psychedelic properties and structural similarity to both tryptamines and amphetamines. The chemical formula of 5-Methoxy-alpha-methyltryptamine is C12H16N2OC_{12}H_{16}N_{2}O, with a molar mass of approximately 204.27 g/mol. This compound is soluble in ethanol and has a melting point ranging from 216 to 218 °C (421 to 424 °F) .

The exact mechanism of action of 5-MeO-AMT is not fully understood, but it is believed to interact with the serotonin system in the brain []. The methoxy group may contribute to its affinity for the 5-HT2 serotonin receptor subtype, potentially explaining its hallucinogenic effects. However, more research is needed to confirm this hypothesis.

5-MeO-AMT is a psychoactive substance with potential for abuse and dependence []. Studies suggest it can produce a variety of adverse effects, including [, ]:

  • Physical: Nausea, vomiting, diarrhea, visual and auditory disturbances.
  • Psychological: Terrifying hallucinations, emotional distress, anxiety, paranoia.
Typical of tryptamines, including methylation and oxidation. Its synthesis often involves the modification of precursor compounds through reactions such as nitroaldol condensation or reductive amination. The structural modifications contribute to its unique pharmacological profile, differentiating it from other similar compounds .

The biological activity of 5-Methoxy-alpha-methyltryptamine is primarily attributed to its interaction with serotonin receptors. It acts as a non-selective agonist for serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in its hallucinogenic effects. Research indicates that it may also inhibit the reuptake of monoamines, enhancing serotonergic activity in the brain . Users have reported effects such as increased energy, enhanced mood, and visual distortions at doses ranging from 4 to 7 mg .

The synthesis of 5-Methoxy-alpha-methyltryptamine can be achieved through several methods, including:

  • Nitroaldol Condensation: This method involves the reaction of indole-3-carboxaldehyde with nitroethane under ammonium acetate catalysis, producing a nitropropene intermediate that can be reduced to yield the final product.
  • Reductive Amination: This approach utilizes precursors like indole-3-acetone and hydroxylamine, followed by reduction with lithium aluminum hydride .

These synthetic routes allow for the efficient production of this compound while maintaining high purity levels.

Studies examining the interactions of 5-Methoxy-alpha-methyltryptamine highlight its affinity for various serotonin receptor subtypes. The compound shows significant binding affinity for the following receptors:

  • 5-HT_1A: Ki = 0.046 μM
  • 5-HT_2A: Ki = 0.034 μM
  • SERT (Serotonin Transporter): Ki = 12 μM

These interactions suggest that the compound's effects are mediated through complex serotonergic signaling pathways, which may include both agonistic and inhibitory actions on neurotransmitter reuptake mechanisms .

Several compounds share structural similarities with 5-Methoxy-alpha-methyltryptamine, each exhibiting unique pharmacological profiles:

Compound NameStructural FeaturesUnique Properties
Alpha-MethyltryptamineBase structure similar to tryptaminesKnown for stimulant effects; less potent than 5-MeO-AMT
5-Methoxy-N,N-DiisopropyltryptamineContains diisopropyl groupsProduces different hallucinogenic effects compared to 5-MeO-AMT
PsilocybinPhosphate ester derivative of psilocinNaturally occurring; well-studied for therapeutic uses
N,N-DimethyltryptamineDimethyl substitution on nitrogenHighly potent; known for intense psychedelic experiences

These compounds illustrate the diversity within the tryptamine class while highlighting the unique aspects of 5-Methoxy-alpha-methyltryptamine's pharmacological profile.

Receptor Binding Profiles

5-Methoxy-alpha-methyltryptamine demonstrates complex interactions with multiple neurotransmitter receptor systems, exhibiting varying affinities and functional activities across different receptor subtypes [3]. The compound's pharmacological profile is characterized by its primary activity at serotonin receptors, with additional interactions at monoamine transporters and other neurotransmitter systems [18].

5-Hydroxytryptamine 1A Receptor Interactions

5-Methoxy-alpha-methyltryptamine exhibits moderate affinity for the 5-hydroxytryptamine 1A receptor, with a binding affinity of 207 ± 56 nanomolar [11]. Functional studies utilizing guanosine 5'-triphosphate gamma sulfur binding assays demonstrate that the compound acts as a full agonist at this receptor subtype, producing 100.6 ± 7.9 percent of the maximal serotonin effect [11]. The functional potency, measured as the half-maximal effective concentration, is 680 ± 250 nanomolar [11].

Research investigating the role of 5-hydroxytryptamine 1A receptors in psychedelic-like effects has revealed that activation of this receptor subtype can modulate and attenuate the hallucinogenic responses mediated by 5-hydroxytryptamine 2A receptors [10]. Studies using selective 5-hydroxytryptamine 1A receptor antagonists have shown that blockade of this receptor can enhance head-twitch responses in experimental models, indicating that 5-hydroxytryptamine 1A receptor activation produces opposing effects to those mediated by 5-hydroxytryptamine 2A receptors [10].

5-Hydroxytryptamine 2A Receptor Binding Characteristics

The 5-hydroxytryptamine 2A receptor represents the primary target for 5-Methoxy-alpha-methyltryptamine, with the compound displaying high binding affinity of 15 ± 2.8 nanomolar [11]. This receptor interaction is considered the principal mechanism underlying the compound's psychoactive properties [3]. Functional characterization reveals that 5-Methoxy-alpha-methyltryptamine acts as a full agonist at the 5-hydroxytryptamine 2A receptor, producing 102.0 ± 11 percent of the maximal serotonin effect [11].

The functional potency at the 5-hydroxytryptamine 2A receptor is exceptionally high, with a half-maximal effective concentration of 8 ± 4.4 nanomolar [11]. Comparative studies using arachidonic acid release as a functional readout have demonstrated that 5-Methoxy-alpha-methyltryptamine produces 87 percent of the maximal lysergic acid diethylamide effect [11]. Additional research utilizing inositol phosphate-1 production as a functional endpoint confirms the compound's potent agonist activity at this receptor subtype [11].

Behavioral studies in experimental models have established that 5-hydroxytryptamine 2A receptor activation mediates the head-twitch response, a well-validated behavioral correlate of hallucinogenic potential [3]. Pretreatment with the selective 5-hydroxytryptamine 2A receptor antagonist ketanserin completely blocks the compound-induced head-twitch response, confirming the central role of this receptor in mediating the behavioral effects [3].

Comparative Binding at 5-Hydroxytryptamine 2B and 5-Hydroxytryptamine 2C Receptors

5-Methoxy-alpha-methyltryptamine demonstrates significant affinity for the 5-hydroxytryptamine 2C receptor, with a binding affinity of 113 ± 31 nanomolar [11]. Functional studies reveal that the compound acts as a partial agonist at this receptor subtype, producing 89.1 ± 0.7 percent of the maximal serotonin effect [11]. The functional potency at the 5-hydroxytryptamine 2C receptor is moderate, with a half-maximal effective concentration of 290 ± 62 nanomolar [11].

While specific binding data for the 5-hydroxytryptamine 2B receptor are not extensively documented, functional studies indicate that 5-Methoxy-alpha-methyltryptamine produces contractions in gastric fundus preparations, which are mediated through 5-hydroxytryptamine 2B receptor activation [21]. These contractile responses can be inhibited by the selective 5-hydroxytryptamine 2B receptor antagonist, confirming the compound's activity at this receptor subtype [21].

The selectivity profile across 5-hydroxytryptamine 2 receptor subtypes reveals that 5-Methoxy-alpha-methyltryptamine exhibits approximately 7.5-fold selectivity for the 5-hydroxytryptamine 2A receptor over the 5-hydroxytryptamine 2C receptor based on binding affinity data [11]. This selectivity pattern is consistent with the compound's primary hallucinogenic effects, which are predominantly mediated through 5-hydroxytryptamine 2A receptor activation [3].

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% Maximum Effect)
5-Hydroxytryptamine 2A15 ± 2.88 ± 4.4102.0 ± 11
5-Hydroxytryptamine 1A207 ± 56680 ± 250100.6 ± 7.9
5-Hydroxytryptamine 2C113 ± 31290 ± 6289.1 ± 0.7

Additional Neurotransmitter Receptor Interactions

Beyond serotonin receptors, 5-Methoxy-alpha-methyltryptamine demonstrates activity at the norepinephrine transporter, producing potentiation of electrically-stimulated contractions in vascular preparations at concentrations ranging from 0.1 to 1.0 micromolar [21]. This effect is completely abolished by pretreatment with the norepinephrine transporter inhibitor desmethylimipramine, confirming the compound's interaction with this transporter protein [21].

The compound exhibits minimal activity at monoamine oxidase A, with an inhibition constant of 31,000 nanomolar, indicating weak inhibitory potency at this enzyme . This relatively low affinity for monoamine oxidase A distinguishes 5-Methoxy-alpha-methyltryptamine from other tryptamine derivatives that exhibit potent monoamine oxidase inhibition [20].

Studies investigating interactions with additional receptor systems have shown that 5-Methoxy-alpha-methyltryptamine produces direct contractile effects on vascular smooth muscle through 5-hydroxytryptamine 2A receptor activation, with a half-maximal effective concentration of approximately 3.98 nanomolar [21]. These peripheral vascular effects are largely attenuated by the 5-hydroxytryptamine 2A receptor antagonist ketanserin [21].

Quantitative Structure-Activity Relationships

Structure-activity relationship analyses of tryptamine derivatives have revealed several key molecular features that influence binding affinity and functional activity at serotonin receptors [15]. For 5-Methoxy-alpha-methyltryptamine, the presence of the methoxy group at the 5-position of the indole ring and the alpha-methyl substitution on the ethylamine side chain are critical structural determinants of its pharmacological profile [1].

Comparative studies examining substituent effects on tryptamine derivatives demonstrate that oxygen-containing substituents at the 5-position of the indole ring generally enhance binding affinity to 5-hydroxytryptamine 2A receptors [15]. The methoxy group specifically contributes to increased lipophilicity and receptor binding affinity compared to unsubstituted tryptamine analogs [7]. However, functional activity often follows an opposite trend, with larger lipophilic groups improving affinity while potentially reducing functional efficacy [22].

The alpha-methyl substitution on the ethylamine side chain serves multiple pharmacological functions, including protection from metabolic degradation by monoamine oxidase and enhancement of receptor binding affinity [2]. Structural modifications that delay metabolic clearance contribute to the compound's prolonged duration of action compared to other tryptamine derivatives . The alpha-methyl group specifically slows enzymatic degradation, resulting in extended pharmacokinetic profiles [24].

Quantitative structure-activity relationship models developed for tryptamine derivatives indicate that compounds with alkyl groups at the alpha-position show reduced affinity compared to their unsubstituted counterparts, while substitutions at other positions on the indole ring can exert favorable effects on receptor binding [15]. The combination of 5-methoxy and alpha-methyl substitutions in 5-Methoxy-alpha-methyltryptamine represents an optimal configuration for 5-hydroxytryptamine 2A receptor activation [9].

Molecular Docking Studies

Computational molecular docking analyses provide detailed insights into the binding interactions between 5-Methoxy-alpha-methyltryptamine and serotonin receptor binding sites [27]. The binding pocket of 5-hydroxytryptamine receptors is generally composed of transmembrane helices III, V, VI, and VII, with conserved amino acid residues including aspartate at position 3.32, tryptophan at position 6.48, phenylalanine at positions 6.51 and 6.52, and tyrosine at position 7.42 [27].

Molecular docking studies utilizing crystallographic structures of 5-hydroxytryptamine receptors have demonstrated that 5-Methoxy-alpha-methyltryptamine adopts a binding conformation similar to other tryptamine agonists [27]. The indole ring system of the compound forms aromatic interactions with phenylalanine residues in the binding pocket, while the protonated amine group establishes ionic interactions with the conserved aspartate residue [27].

The methoxy group at the 5-position of the indole ring has been shown through computational analysis to form additional hydrophobic interactions within the receptor binding pocket, contributing to enhanced binding affinity compared to unsubstituted tryptamine [7]. Molecular dynamics simulations reveal that these interactions stabilize the ligand-receptor complex and contribute to the compound's selectivity profile across different serotonin receptor subtypes [27].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Appearance

Assay:≥98%A crystalline solid

UNII

U5XOB9AQ15

Related CAS

34736-04-4 (unspecified hydrochloride)

Wikipedia

5-MeO-aMT

Dates

Modify: 2023-08-15

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